molecular formula C22H21N3O2S B11165402 N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B11165402
M. Wt: 391.5 g/mol
InChI Key: YCOCREXQDASLRR-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound that features a unique structure combining an indole, thiazole, and phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a robust method that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . The subsequent N-alkylation step involves the reaction of the indole with alkyl halides to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its combination of indole, thiazole, and phenylacetamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C22H21N3O2S/c1-14-21(17-12-16(27-3)9-10-19(17)25(14)2)18-13-28-22(23-18)24-20(26)11-15-7-5-4-6-8-15/h4-10,12-13H,11H2,1-3H3,(H,23,24,26)

InChI Key

YCOCREXQDASLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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